

# Phase Transitions of Titanium Disulfide (TiS<sub>2</sub>) Under High Pressure: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides a comprehensive overview of the structural phase transitions observed in titanium disulfide (TiS<sub>2</sub>) under high-pressure conditions. It consolidates findings from both experimental and theoretical studies, offering detailed insights into the crystallographic transformations, transition pressures, and the methodologies employed for their investigation.

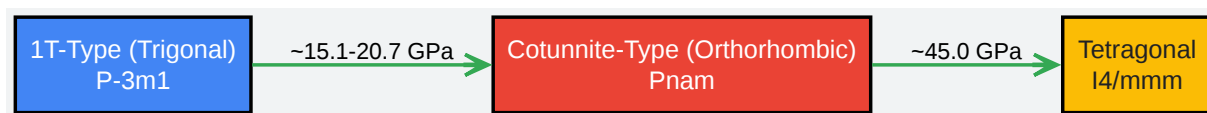
## Introduction to High-Pressure Behavior of TiS<sub>2</sub>

Titanium disulfide (TiS<sub>2</sub>) is a transition metal dichalcogenide that crystallizes in a layered trigonal 1T-type structure (space group P-3m1) at ambient conditions.<sup>[1][2]</sup> This material has garnered significant interest due to its unique electronic properties and potential applications in areas such as rechargeable lithium batteries and hydrogen storage.<sup>[1]</sup> The application of high pressure serves as a powerful tool to modulate the interatomic distances and electronic structure of TiS<sub>2</sub>, leading to a series of predictable yet complex phase transformations.

Studies have revealed that TiS<sub>2</sub> undergoes a sequence of structural changes as pressure increases. A notable isostructural phase transition has been suggested at lower pressures around 4 GPa, attributed to the closure of the energy bandgap.<sup>[3]</sup> More prominently, a first-order structural phase transition is consistently observed at higher pressures, transforming the ambient trigonal phase into a more compact orthorhombic structure, and subsequently to a tetragonal phase at even greater pressures.<sup>[1][4][5]</sup>

## High-Pressure Phase Transition Sequence

The primary phase transition sequence of  $\text{TiS}_2$  under increasing pressure is from its ambient trigonal 1T-type structure to an orthorhombic cotunnite-type structure.[1] Theoretical calculations further predict a transition from the cotunnite phase to a tetragonal  $I4/mmm$  phase at significantly higher pressures.[4]



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**Caption:** Pressure-induced phase transition sequence in  $\text{TiS}_2$ .

This diagram illustrates the progression of  $\text{TiS}_2$  through different crystal structures as pressure is elevated. The initial 1T-type phase transforms into a cotunnite-type structure at pressures in the range of 15.1 to 20.7 GPa.[1][4] Further compression leads to a tetragonal phase at approximately 45.0 GPa.[4]

## Quantitative Data on High-Pressure Phases

The following tables summarize the key quantitative data from various experimental and theoretical studies on the high-pressure phases of  $\text{TiS}_2$ .

Table 1: Transition Pressures and Bulk Moduli

Phase Transition	Experimental Transition Pressure (GPa)	Theoretical Transition Pressure (GPa)	Bulk Modulus, $K_0$ (GPa)	Pressure Derivative, $K_0'$
1T-Type → Cotunnite-Type	~20.7[1][5]	16.20[1], 15.1[4]	1T-Type: $45.9 \pm 0.7$ [5], 58.91 (Theory)[1]	1T-Type: $9.5 \pm 0.3$ [5]
Cotunnite-Type:				
118.10 (Theory)				
[1]				
Cotunnite-Type → Tetragonal	Not experimentally observed	45.0[4]		

Table 2: Lattice Parameters of  $\text{TiS}_2$  Phases

Phase	Structure	Space Group	a (Å)	b (Å)	c (Å)	Reference
1T-Type (Ambient)	Trigonal	P-3m1	3.407	3.407	5.695	[1] (Experimental)
3.314	3.314	5.438	[1] (Theoretical)			
Cotunnite-Type	Orthorhombic	Pnam	6.593	7.822	3.390	[1] (Theoretical)
Tetragonal	Tetragonal	I4/mmm	-	-	-	[4]

## Experimental Protocols

The investigation of phase transitions in  $\text{TiS}_2$  under high pressure predominantly relies on in-situ high-pressure experimental techniques, primarily using diamond anvil cells (DACs) coupled with synchrotron X-ray diffraction.

## High-Pressure Generation: Diamond Anvil Cell (DAC)

A diamond anvil cell is the standard apparatus for generating static high pressures.

Polycrystalline  $\text{TiS}_2$  powder is loaded into a small sample chamber drilled in a metal gasket, which is then compressed between two diamond anvils.[3]

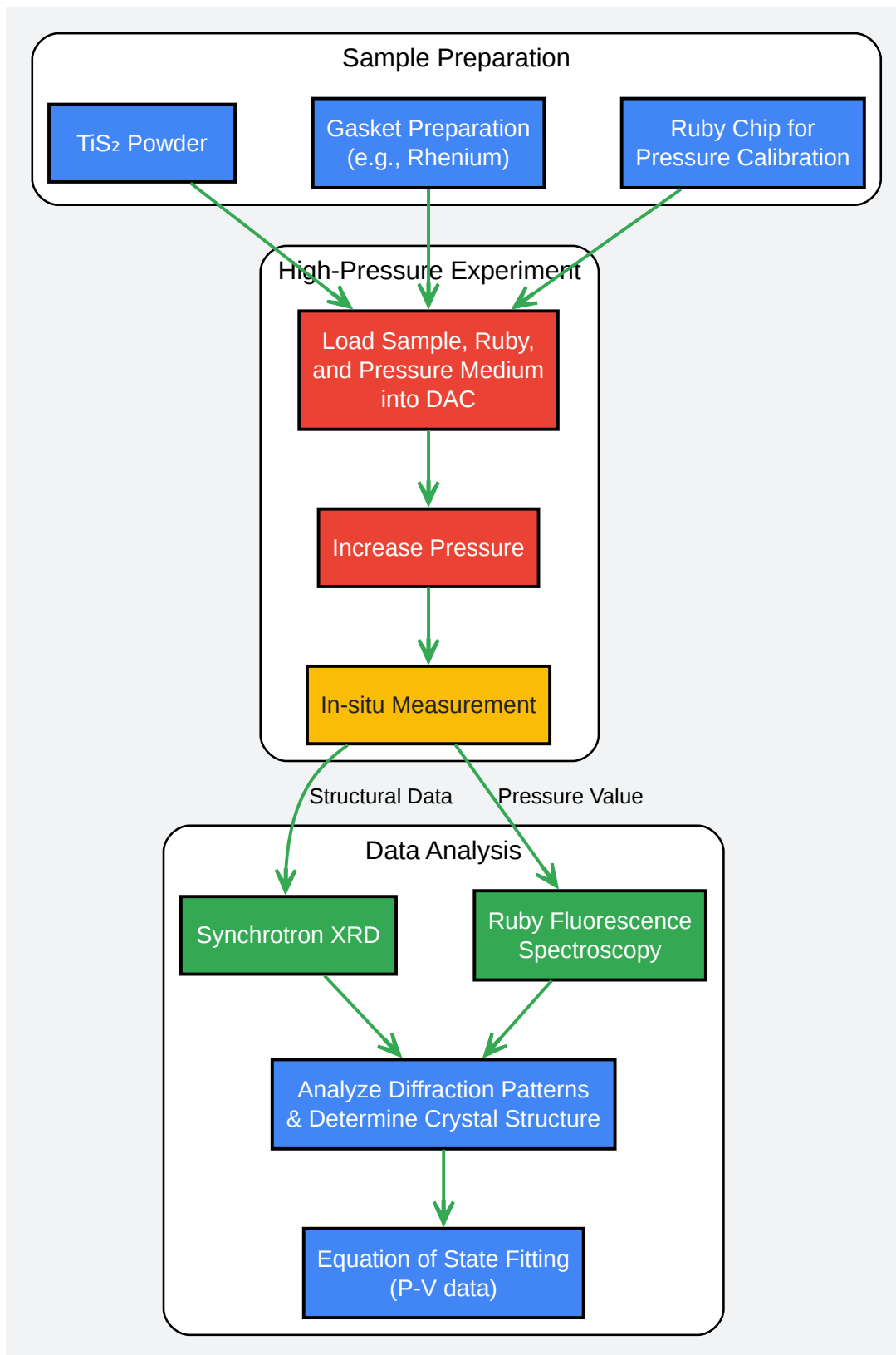
- **Anvils:** Typically, brilliant-cut diamonds with culet sizes of a few hundred micrometers (e.g., 400  $\mu\text{m}$ ) are used.[3]
- **Gasket:** A strong metal such as rhenium is pre-indented to a specific thickness (e.g., 40  $\mu\text{m}$ ) to form the sample chamber.[3]
- **Pressure Transmitting Medium:** To ensure hydrostatic or near-hydrostatic conditions, a pressure transmitting medium is often used. The choice of medium can influence the observed transition pressures.[6]
- **Pressure Calibration:** The pressure inside the DAC is typically determined using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby crystal placed in the sample chamber is measured.[3]

## Structural Analysis: X-ray Diffraction (XRD)

Angle-dispersive synchrotron X-ray diffraction is the primary technique for determining the crystal structure of  $\text{TiS}_2$  at high pressures.[5]

- **X-ray Source:** High-brilliance synchrotron radiation is required to obtain high-quality diffraction patterns from the small sample volume within the DAC.
- **Data Collection:** Diffraction patterns are collected at various pressures to track the changes in the crystal structure. The appearance of new diffraction peaks and the disappearance of existing ones signal a phase transition.
- **Data Analysis:** The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the high-pressure phases. The pressure-volume data can

be fitted to an equation of state, such as the third-order Birch-Murnaghan equation, to determine the bulk modulus.[5]



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**Caption:** Typical experimental workflow for high-pressure studies on TiS<sub>2</sub>.

## Theoretical Methodologies

First-principles calculations based on density functional theory (DFT) are instrumental in predicting and understanding the high-pressure behavior of TiS<sub>2</sub>.<sup>[1][4]</sup>

- **Computational Approach:** The plane-wave pseudopotential method within the local density approximation (LDA) or generalized gradient approximation (GGA) is commonly employed.<sup>[1][4]</sup>
- **Phase Stability Analysis:** The total energies of various candidate crystal structures are calculated as a function of pressure. The structure with the lowest enthalpy at a given pressure is the most stable.
- **Transition Pressure Determination:** The pressure at which the enthalpy of two phases becomes equal defines the transition pressure.

## Conclusion

The application of high pressure induces significant structural transformations in titanium disulfide, driving it from a layered trigonal structure to more compact orthorhombic and tetragonal phases. The combination of high-pressure experimental techniques, particularly diamond anvil cells coupled with synchrotron X-ray diffraction, and theoretical first-principles calculations provides a robust framework for elucidating these complex phase transitions. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in materials science, condensed matter physics, and related fields.

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